L-phenylalanine isopropyl ester hydrochloride
Description
L-Phenylalanine isopropyl ester hydrochloride is a chiral amino acid ester derivative widely used in pharmaceutical synthesis, prodrug development, and asymmetric resolution. Its structure combines the phenylalanine backbone with an isopropyl ester group, enhancing lipophilicity and modulating enzymatic hydrolysis kinetics. This compound is frequently employed as a chiral building block in nucleoside analogs (e.g., purine derivatives) and anticancer agents . Its hydrochloride salt improves solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems.
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)11(13)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCNDSZTRKDQH-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: L-phenylalanine isopropyl ester hydrochloride can be synthesized through esterification of L-phenylalanine with isopropanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: L-phenylalanine isopropyl ester hydrochloride can undergo hydrolysis in the presence of water, yielding L-phenylalanine and isopropanol.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products:
Hydrolysis: L-phenylalanine and isopropanol.
Oxidation: Phenylpyruvic acid or benzaldehyde.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
L-phenylalanine isopropyl ester hydrochloride has applications in chemistry, biology, medicine, and industry. It is also used in biological research as a substrate for studying enzyme kinetics and specificity, mainly for esterases and proteases.
Scientific Research Applications
Chemistry this compound serves as a protecting group for the amino group in peptide synthesis, which helps in the creation of peptide bonds while preventing unwanted side reactions.
Biology It is used as a substrate for studying enzyme kinetics and specificity, particularly for esterases and proteases, in biological research. L-phenylalanine can self-assemble into amyloid-like fibrils, which is relevant to phenylketonuria (PKU) . It starts self-assembling at a low concentration with ThT binding, which indicates its amyloidic nature . Light scattering, ThT fluorescence, and particle size increase with increasing concentration, and it can transform into a gel at high concentrations .
Medicine The compound is being researched for its potential use in drug delivery systems, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry this compound is used as an intermediate in the production of more complex molecules, specifically in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-phenylalanine isopropyl ester hydrochloride primarily involves its hydrolysis to release L-phenylalanine, which can then participate in various metabolic pathways. The ester group facilitates its transport across cell membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Physicochemical Properties
The alkyl chain length significantly impacts solubility, permeability, and enzymatic stability:
The isopropyl ester’s balance of lipophilicity and solubility makes it ideal for transdermal drug delivery, as demonstrated in ibuprofenate formulations . In contrast, methyl and ethyl esters are more suitable for systemic delivery due to faster hydrolysis.
Enzymatic Hydrolysis and Toxicity
Enzyme specificity and toxicity vary across esters:
- Intestinal Enzymes : Hydrolyze both D- and L-isopropyl esters at pH 8.7–9.2, reducing their utility as prodrugs for oral delivery .
- Toxicity (LD₅₀ in Rats) :
Methyl and ethyl esters exhibit lower toxicity but lack the isopropyl ester’s chiral resolution capabilities.
Biological Activity
L-phenylalanine isopropyl ester hydrochloride is an ester derivative of the amino acid L-phenylalanine, which plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, biochemical properties, and research applications.
Target of Action
L-phenylalanine is a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions. The compound's biological activity is primarily attributed to its ability to elevate levels of these neurotransmitters in the brain, potentially offering antidepressant effects.
Biochemical Pathways
The metabolism of L-phenylalanine involves its conversion to tyrosine via the enzyme phenylalanine hydroxylase. Tyrosine is further metabolized into neurotransmitters, thus linking L-phenylalanine to critical biochemical pathways associated with mental health and neurological functions.
Pharmacokinetics
This compound is absorbed in the gastrointestinal tract and transported by the L-type amino acid transporter 1 (LAT1). This transporter facilitates the entry of large neutral amino acids into cells, influencing their availability for neurotransmitter synthesis .
Dosage Effects in Animal Models
Research indicates that L-phenylalanine can alleviate symptoms associated with neurological disorders such as Parkinson's disease. Animal studies have shown improvements in motor functions and mood when treated with phenylalanine derivatives, suggesting potential therapeutic applications for this compound.
Chemical Reactions
This compound undergoes various chemical reactions:
| Reaction Type | Description |
|---|---|
| Hydrolysis | Breaks down into L-phenylalanine and isopropanol in aqueous conditions. |
| Oxidation | Can be oxidized to form ketones or aldehydes. |
| Substitution | Participates in nucleophilic substitution reactions with other nucleophiles. |
These reactions highlight the compound's versatility in synthetic chemistry and potential applications in drug development.
Research Applications
This compound has diverse applications across various fields:
- Biological Research : Used as a substrate for studying enzyme kinetics and specificity, particularly for esterases and proteases.
- Medicinal Chemistry : Explored for drug delivery systems where its ester linkage can be hydrolyzed in vivo to release active drugs .
- Peptide Synthesis : Acts as a protecting group for amino groups during peptide bond formation, facilitating complex molecule synthesis .
Case Studies
A study on the enantioselective hydrolysis of phenylalanine esters demonstrated that L-phenylalanine isopropyl ester could be effectively utilized in continuous synthesis processes, highlighting its importance in biocatalysis and pharmaceutical applications .
Another investigation into the permeability of amino acid esters indicated that modifications like those seen in L-phenylalanine isopropyl ester could significantly enhance drug solubility and absorption profiles compared to their parent compounds .
Q & A
Q. What are the standard synthetic protocols for L-phenylalanine isopropyl ester hydrochloride, and how are reaction conditions optimized?
The compound is typically synthesized via esterification or coupling reactions. For example, in the synthesis of acyclic nucleoside phosphonates, this compound is reacted with intermediates using TMSBr and triethylamine (TEA) as activators under anhydrous conditions (pyridine, 70°C, 72 hours) . Optimization involves adjusting stoichiometry (e.g., 2 equivalents of the ester) and monitoring reaction progress via TLC or HPLC. Post-reaction purification often includes solvent extraction, dialysis (MWCO 3 kDa membrane), and lyophilization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
Key techniques include:
- ¹H NMR : Confirm esterification by observing the isopropyl group protons (δ 1.2–1.4 ppm for CH(CH₃)₂) and the α-proton of the amino acid (δ 3.8–4.2 ppm) .
- IR spectroscopy : Identify ester carbonyl stretching (~1740 cm⁻¹) and NH₃⁺ vibrations (~2800–3000 cm⁻¹) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+Na]⁺ in positive-ion mode) with high-resolution mass matching (±5 ppm) .
Q. How can researchers ensure purity during large-scale synthesis, and what are common contaminants?
Purification methods include:
- Dialysis : Effective for removing unreacted γ-PGA or fluorescent dyes using a 3 kDa membrane .
- Recrystallization : Use methanol or ethanol to isolate crystalline products, as described in purine nucleoside phosphorylase inhibitor syntheses . Common contaminants include unreacted amino acid esters, residual coupling agents (e.g., EDC), or hydrolyzed by-products. Purity is confirmed via HPLC (≥95% area) .
Advanced Research Questions
Q. How do reaction pathways diverge when substituting this compound with other amino acid esters (e.g., methyl or propyl esters)?
Substitutions alter steric and electronic effects, impacting product distribution. For example, replacing the isopropyl ester with a methyl ester in phenanthroline ligand synthesis shifts the reaction pathway, favoring oxazine derivatives over pyrido-phenanthrolin-7-one products . Researchers should analyze ¹H NMR spectra of crude mixtures to track by-product formation and optimize solvent polarity (e.g., THF vs. DMF) to suppress undesired pathways .
Q. What strategies resolve contradictions in reported yields for this compound-mediated couplings?
Discrepancies often arise from variations in activation methods (e.g., TMSBr vs. EDC) or moisture sensitivity. To reconcile
- Compare reaction scales: Micromolar-scale reactions (e.g., fluorescent dye labeling) may yield 70–80%, while millimolar-scale syntheses (e.g., nucleoside inhibitors) drop to 30–40% due to aggregation .
- Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps, such as intermediate phosphorylation .
Q. How is this compound applied in synthesizing enzyme inhibitors, and what structural features enhance bioactivity?
The ester’s lipophilic isopropyl group enhances membrane permeability in prodrug designs. For instance, in purine nucleoside phosphorylase inhibitors, coupling the ester to a phosphorylated pyrrolo-pyrimidine core via a phenylthio linker improved IC₅₀ values by 10-fold compared to ethyl ester analogs . Structure-activity relationship (SAR) studies suggest that bulkier esters reduce off-target interactions with serum proteins .
Methodological Guidance
Q. What experimental controls are critical when using this compound in peptide mimetic studies?
- Blank reactions : Exclude the ester to confirm its role in product formation.
- Chiral purity checks : Use chiral HPLC to detect racemization (common in prolonged reactions at >60°C) .
- Stability assays : Monitor ester hydrolysis under physiological conditions (pH 7.4, 37°C) to validate its use in drug delivery systems .
Q. How should researchers design experiments to compare the efficacy of this compound with its fluorinated analogs?
- Synthesize 4-fluoro-L-phenylalanine ethyl ester hydrochloride (CAS 1534-90-3) using analogous protocols .
- Compare logP values (via shake-flask method) and cellular uptake rates (using radiolabeled analogs) .
- Evaluate antibacterial activity in MIC assays, noting fluorine’s electron-withdrawing effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
